N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide
Overview
Description
N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide moiety attached to a cyclohexenone ring with two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide typically involves the reaction of 5,5-dimethyl-3-oxocyclohex-1-en-1-one with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazines or amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate: This compound has a similar cyclohexenone ring structure but with a different substituent on the benzene ring.
5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-(2,2-dichloroacetyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate: This compound features a similar cyclohexenone ring but with additional functional groups and a different overall structure.
Uniqueness
N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide is unique due to its specific combination of a cyclohexenone ring with a benzohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2)9-12(8-13(18)10-15)16-17-14(19)11-6-4-3-5-7-11/h3-8,16H,9-10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMGDAPUNBHKQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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